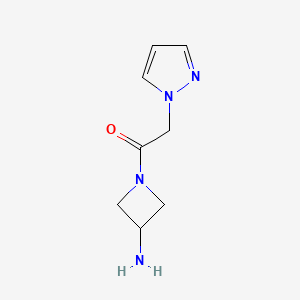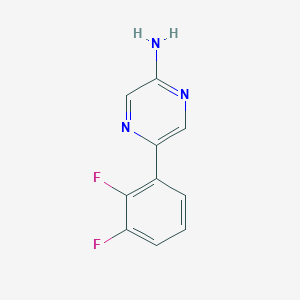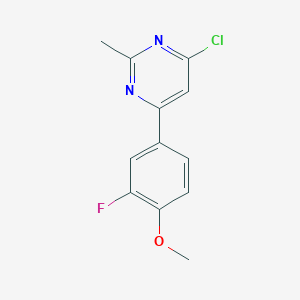![molecular formula C9H13NOS B1466664 3-[(2-呋喃甲基)硫代]吡咯烷 CAS No. 1250753-13-9](/img/structure/B1466664.png)
3-[(2-呋喃甲基)硫代]吡咯烷
描述
3-[(2-Furylmethyl)thio]pyrrolidine is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a pyrrolidine ring substituted with a furylmethylthio group
科学研究应用
3-[(2-Furylmethyl)thio]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
生化分析
Biochemical Properties
3-[(2-Furylmethyl)thio]pyrrolidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with carbonic anhydrase isoenzymes, specifically human carbonic anhydrase I and II . These interactions are crucial as carbonic anhydrases are involved in various physiological processes, including pH regulation and ion transport. The binding of 3-[(2-Furylmethyl)thio]pyrrolidine to these enzymes can inhibit their activity, thereby influencing the biochemical pathways they regulate.
Cellular Effects
The effects of 3-[(2-Furylmethyl)thio]pyrrolidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with carbonic anhydrase can lead to alterations in intracellular pH, which in turn affects cell signaling pathways and metabolic processes . Additionally, changes in gene expression patterns have been observed in response to the presence of 3-[(2-Furylmethyl)thio]pyrrolidine, indicating its potential role in regulating cellular functions at the genetic level.
Molecular Mechanism
The molecular mechanism of action of 3-[(2-Furylmethyl)thio]pyrrolidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their catalytic activity . This inhibition disrupts the normal function of these enzymes, leading to downstream effects on cellular processes. Additionally, 3-[(2-Furylmethyl)thio]pyrrolidine has been shown to modulate gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Furylmethyl)thio]pyrrolidine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to 3-[(2-Furylmethyl)thio]pyrrolidine can lead to sustained inhibition of carbonic anhydrase activity, resulting in persistent alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 3-[(2-Furylmethyl)thio]pyrrolidine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits carbonic anhydrase activity . At higher doses, toxic effects such as cellular apoptosis and tissue damage have been observed. These adverse effects highlight the importance of dosage optimization in potential therapeutic applications of 3-[(2-Furylmethyl)thio]pyrrolidine.
Metabolic Pathways
3-[(2-Furylmethyl)thio]pyrrolidine is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of carbonic anhydrase affects the bicarbonate buffering system, leading to changes in metabolic flux and metabolite levels . Additionally, 3-[(2-Furylmethyl)thio]pyrrolidine can influence other metabolic pathways by modulating the activity of enzymes involved in cellular respiration and energy production.
Transport and Distribution
The transport and distribution of 3-[(2-Furylmethyl)thio]pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, 3-[(2-Furylmethyl)thio]pyrrolidine can accumulate in specific cellular compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-[(2-Furylmethyl)thio]pyrrolidine is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 3-[(2-Furylmethyl)thio]pyrrolidine to specific compartments or organelles, thereby modulating its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furylmethyl)thio]pyrrolidine typically involves the reaction of pyrrolidine with 2-furylmethylthiol. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Furylmethyl)thio]pyrrolidine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.
化学反应分析
Types of Reactions
3-[(2-Furylmethyl)thio]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The furylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
作用机制
The mechanism by which 3-[(2-Furylmethyl)thio]pyrrolidine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furylmethylthio group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
3-[(2-Furylmethyl)thio]pyrrolidine: Unique due to the presence of the furylmethylthio group.
3-[(2-Thienylmethyl)thio]pyrrolidine: Similar structure but with a thienyl group instead of a furyl group.
3-[(2-Pyridylmethyl)thio]pyrrolidine: Contains a pyridyl group, offering different chemical properties.
Uniqueness
3-[(2-Furylmethyl)thio]pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a furylmethylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-8(11-5-1)7-12-9-3-4-10-6-9/h1-2,5,9-10H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFXMMHQAYNGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1SCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Cyclohexylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B1466582.png)
![1-{[(2-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466583.png)
![2-[(3-Aminoazetidin-1-yl)methyl]-6-methoxyphenol](/img/structure/B1466586.png)
![1-[(2-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1466587.png)
![1-[(2-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466588.png)
![1-{[(4-Aminophenyl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466589.png)
![1-[(2-Methylpiperidin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1466590.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-amine](/img/structure/B1466592.png)

![2-Pyrimidin-2-yl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466597.png)


![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1466602.png)

